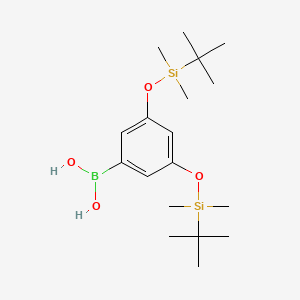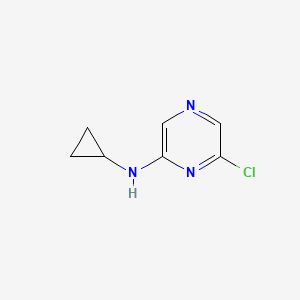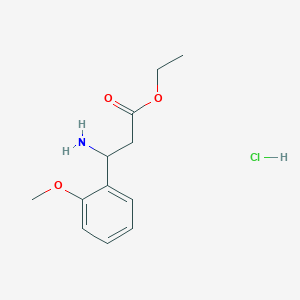
3-氨基-3-(2-甲氧基苯基)丙酸乙酯盐酸盐
描述
Ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride is a useful research compound. Its molecular formula is C12H18ClNO3 and its molecular weight is 259.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
化学合成
“3-氨基-3-(2-甲氧基苯基)丙酸乙酯盐酸盐”是一种化学化合物,CAS号为:502842-01-5 . 它被用于各种化学合成过程。 该化合物可以使用4-(甲氨基)-3-硝基苯甲酸作为起始原料制备 .
药物合成中间体
该化合物是达比加群酯合成中最重要的一种中间体 ,一种用于治疗血栓和心血管疾病的凝血酶抑制剂 .
抗癌活性
该化合物在抗癌研究中显示出令人鼓舞的结果。 该化合物的体外抗癌活性已针对三种人类胃癌细胞系SGC-790、MKN-4和MKN45进行了测试 .
晶体学
该化合物也用于晶体学研究。 它的晶体结构已通过单晶X射线衍射法表征 .
分子对接研究
已经对该化合物进行了分子对接研究,以进一步阐明其结构-活性关系 .
材料科学
生化分析
Biochemical Properties
Ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in amino acid metabolism, such as aminotransferases. These interactions are typically characterized by the formation of enzyme-substrate complexes, which facilitate the transfer of amino groups. Additionally, ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride can bind to specific proteins, altering their conformation and activity. This compound’s ability to form hydrogen bonds and hydrophobic interactions with biomolecules is crucial for its biochemical properties .
Cellular Effects
Ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride has been shown to affect gene expression by binding to transcription factors or altering chromatin structure, thereby influencing the transcription of target genes .
Molecular Mechanism
The molecular mechanism of action of ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride involves several key processes. At the molecular level, this compound can bind to biomolecules, such as enzymes and receptors, through specific binding interactions. These interactions can result in enzyme inhibition or activation, depending on the nature of the binding. Additionally, ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride can induce changes in gene expression by interacting with transcription factors or epigenetic regulators. These molecular mechanisms are essential for understanding the compound’s effects on cellular function and biochemical pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light or extreme temperatures can lead to its degradation. Long-term studies have indicated that ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride can have sustained effects on cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride vary with different dosages in animal models. At low doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical or cellular response. Toxicity studies have shown that excessive doses of ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride can result in adverse effects such as organ damage or metabolic disturbances .
Metabolic Pathways
Ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in amino acid metabolism, such as aminotransferases and dehydrogenases. These interactions can influence metabolic flux and alter metabolite levels within cells. Additionally, ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biochemical properties .
Transport and Distribution
The transport and distribution of ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound within cellular compartments. For example, transporters such as amino acid transporters can mediate the uptake of ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride into cells. Once inside the cell, binding proteins can help distribute the compound to specific organelles or cellular regions, influencing its localization and accumulation .
Subcellular Localization
Ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride exhibits specific subcellular localization, which can affect its activity and function. Targeting signals or post-translational modifications may direct this compound to particular compartments or organelles within the cell. For instance, it may localize to the cytoplasm, nucleus, or mitochondria, depending on the presence of specific targeting sequences. The subcellular localization of ethyl 3-amino-3-(2-methoxyphenyl)propanoate hydrochloride is crucial for its role in modulating cellular processes and biochemical pathways .
属性
IUPAC Name |
ethyl 3-amino-3-(2-methoxyphenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c1-3-16-12(14)8-10(13)9-6-4-5-7-11(9)15-2;/h4-7,10H,3,8,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFGPRSHAKJSKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


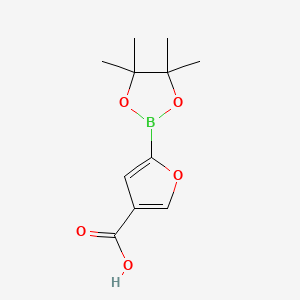
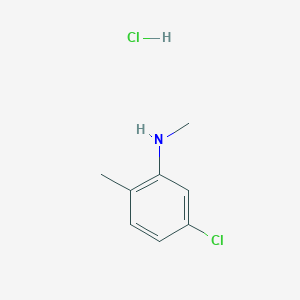
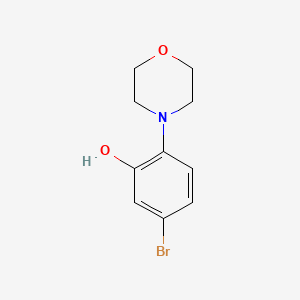
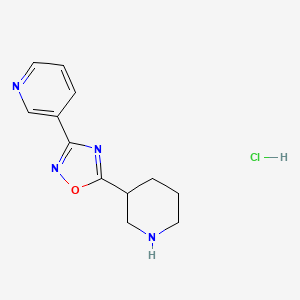
![Boc-S-[2-(4-pyridyl)ethyl]-L-cysteine](/img/structure/B1462903.png)



